molecular formula C14H18O B2762999 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 213257-59-1

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2762999
CAS No.: 213257-59-1
M. Wt: 202.297
InChI Key: WDIAPDKMAVLWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound belonging to the class of naphthalenones It is characterized by a butyl group attached to the seventh position of the tetrahydronaphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 7-Butyl-1-naphthalenone: One common method involves the hydrogenation of 7-butyl-1-naphthalenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

    Cyclization of 7-Butyl-1,2-dihydronaphthalene: Another method involves the cyclization of 7-butyl-1,2-dihydronaphthalene using acidic conditions to form the tetrahydronaphthalenone structure.

Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using continuous flow reactors to ensure efficient conversion and high yields. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: this compound can form 7-butyl-1-naphthalenone or 7-butyl-1-naphthoic acid.

    Reduction: The major product is 7-butyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Products include 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one and other substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its potential as a ligand for various receptors.

Medicine:

    Drug Development: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.

Industry:

    Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism by which 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 7-tert-Butyl-1,2,3,4-tetrahydronaphthalen-1-one
  • 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
  • 7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, ethyl, and tert-butyl analogs, which have different steric and electronic effects.

Properties

IUPAC Name

7-butyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-2-3-5-11-8-9-12-6-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIAPDKMAVLWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(CCCC2=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.